Denaverine hydrochloride

Descripción general

Descripción

Denaverine hydrochloride is an antispasmodic drug . It was developed in Germany and patented in 1974 . It is used in veterinary medicine under the trade name Sensiblex as a muscle relaxant for the myometrium of cows and dogs during parturition . It has also been used in humans for the treatment of urogenital and gastrointestinal spasms under the trade name Spasmalgan .

Molecular Structure Analysis

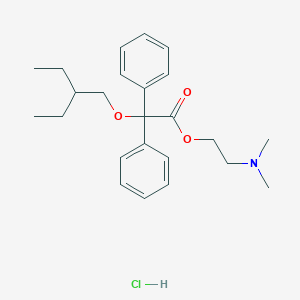

Denaverine hydrochloride has a molecular formula of C24H34ClNO3 . Its average mass is 419.985 Da and its monoisotopic mass is 419.222717 Da .

Chemical Reactions Analysis

Denaverine hydrochloride can be analyzed by this reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .

Physical And Chemical Properties Analysis

Denaverine hydrochloride has a molecular formula of C24H34ClNO3 . Its average mass is 419.985 Da and its monoisotopic mass is 419.222717 Da .

Aplicaciones Científicas De Investigación

Stability Indicating Studies

Denaverine hydrochloride has been used in stability indicating studies. A full stability-illustrating RP-HPLC approach has been established and validated for the assay of denaverine hydrochloride and benzyl alcohol in Sensiblex® Injectable Solution . This method is used for routine quality control analyses for both drugs .

Pharmaceutical Analysis

Denaverine hydrochloride is used in pharmaceutical analysis, particularly in the development of appropriate stability-indicating studies for drug formulations . It’s used in the analysis of degradation products under different stress conditions .

Green Analytical Chemistry

Denaverine hydrochloride has been used in the field of Green Analytical Chemistry. The greenness profile of the chromatographic method used in the analysis of denaverine hydrochloride was assessed using various approaches .

Veterinary Medicine

In veterinary medicine, denaverine hydrochloride is used as a muscle relaxant for the myometrium of cows and dogs during parturition . It’s marketed under the trade name Sensiblex .

Human Medicine

Under the trade name Spasmalgan, denaverine hydrochloride has been used in humans for the treatment of urogenital and gastrointestinal spasms .

Animal Welfare

Denaverine hydrochloride has been used in studies aimed at improving animal welfare. It has been found to reduce pain during parturition in cattle, thus improving cow and calf welfare .

Fertility Research

Denaverine hydrochloride has been used in fertility research. Studies have shown that it can enhance subsequent fertility in cattle .

Parturition Assistance

Denaverine hydrochloride has been used to assist in parturition. It has been found to affect the progression and ease of calving .

Safety And Hazards

Denaverine hydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDBEODKTNUEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3579-62-2 (Parent) | |

| Record name | Denaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60186859 | |

| Record name | Denaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Denaverine hydrochloride | |

CAS RN |

3321-06-0 | |

| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denaverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denaverine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENAVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Denaverine Hydrochloride?

A: Denaverine Hydrochloride is a smooth muscle relaxant with antispasmodic properties. While its exact mechanism is not fully elucidated, it is believed to act directly on the smooth muscle cells, potentially by inhibiting calcium influx [, , ]. This leads to a relaxation of the smooth muscle tissue, relieving spasms and promoting dilation.

Q2: What are the clinical applications of Denaverine Hydrochloride in veterinary medicine?

A: Denaverine Hydrochloride is primarily used in veterinary medicine to facilitate difficult births (dystocia) in various species, including dogs and cattle [, , , , ]. Its muscle relaxant properties help to soften and dilate the birth canal, potentially easing the birthing process and reducing the need for assisted delivery.

Q3: Is Denaverine Hydrochloride effective as a standalone treatment for dystocia?

A: Research suggests that Denaverine Hydrochloride might be more effective when combined with other medications for dystocia management. A study on canine pregnant myometrium found that while Denaverine Hydrochloride alone did not affect myometrial contractility, it also did not interfere with the effects of Oxytocin []. Similarly, studies in buffalo and cattle showed improved outcomes when Denaverine Hydrochloride was combined with Methylergometrine or Carbetocin [, ].

Q4: What are the potential benefits of using Denaverine Hydrochloride in combination with Carbetocin for parturition in cattle?

A: A study on Simmental cattle demonstrated that combining Denaverine Hydrochloride and Carbetocin during parturition can lead to several benefits, including []:

Q5: How is Denaverine Hydrochloride metabolized in the body?

A: Studies in rats have identified several metabolites of Denaverine Hydrochloride, including diphenylacetic acid, benzilic acid, and 3,3-diphenyl-morpholin-2-one []. These metabolites point towards metabolic pathways involving hydrolysis and oxidation of the parent compound.

Q6: What analytical methods are used to characterize and quantify Denaverine Hydrochloride?

A: UV-Spectrophotometry has been successfully employed to quantify Denaverine Hydrochloride in bulk and injectable pharmaceutical dosage forms []. Additionally, HPLC methods have also been developed and validated for determining Denaverine Hydrochloride and related substances in pharmaceutical preparations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)